N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can generate a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as enzyme inhibition or receptor modulation.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-5-27-18-10-7-16(8-11-18)20-19(15(4)23-22(28)25-20)21(26)24-17-9-6-13(2)14(3)12-17/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHVXQDOCBGDPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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